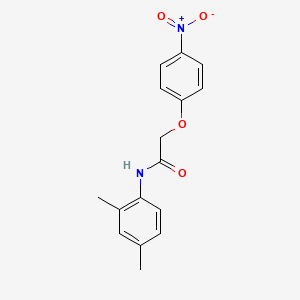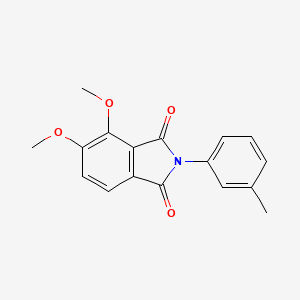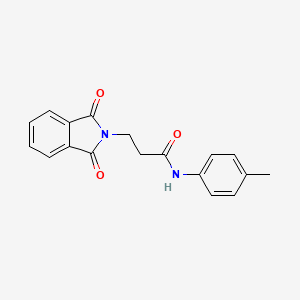
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is a synthetic organic compound that features a unique combination of a dihydroxyphenyl group and an imidazole ring connected via a thioether linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,4-dihydroxybenzaldehyde and 1-methylimidazole.
Thioether Formation: The key step involves the formation of the thioether linkage. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with a thiol derivative of 1-methylimidazole under basic conditions.
Oxidation: The intermediate product is then oxidized to form the final compound, this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biochemical Research: The compound is used as a probe to study enzyme interactions and biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and cellular signaling.
Pathways Involved: It can modulate pathways related to antioxidant defense and signal transduction.
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Similar structure but lacks the imidazole ring.
1-(3,4-Dihydroxyphenyl)-2-(1h-imidazol-2-yl)ethanone: Similar structure but lacks the thioether linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the dihydroxyphenyl group and the imidazole ring connected via a thioether linkage, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-5-4-13-12(14)18-7-11(17)8-2-3-9(15)10(16)6-8/h2-6,15-16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNSXALROMBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)

![4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141539.png)
![2-Methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6141545.png)
![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)


![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
